molecular formula C9H20N2O B1335025 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- CAS No. 73972-41-5

1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-

Cat. No.: B1335025
CAS No.: 73972-41-5
M. Wt: 172.27 g/mol
InChI Key: QAGXIKTUAIFBTD-UHFFFAOYSA-N
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Description

Discovery and Nomenclature Evolution

The compound 1,2-propanediamine, N-tetrahydrofurfuryl-2-methyl- (CAS 73972-41-5) was first documented in chemical databases in August 2005. Its systematic IUPAC name, 2-methyl-1-N-(oxolan-2-ylmethyl)propane-1,2-diamine , reflects its structural features: a propane backbone with two amine groups and a tetrahydrofurfuryl substituent. Early synonyms included N-tetrahydrofurfuryl-2-methyl-1,2-propanediamine and (2-amino-2-methylpropyl)[(oxolan-2-yl)methyl]amine, which emphasized its functional groups.

The evolution of its nomenclature parallels advancements in IUPAC guidelines for branched amines and cyclic ethers. The "tetrahydrofurfuryl" prefix originates from the hydrogenated furan ring system, while "2-methyl" specifies the propane backbone substitution. Key identifiers include:

Property Value Source
Molecular formula C₉H₂₀N₂O
Molecular weight 172.27 g/mol
SMILES CC(C)(CNCC1CCCO1)N
InChIKey QAGXIKTUAIFBTD-UHFFFAOYSA-N

Position in Organic Chemistry Classification

This compound belongs to two critical organic classes:

  • Diamines : Characterized by two amine groups on adjacent carbons, akin to 1,2-propanediamine (propylenediamine).
  • Tetrahydrofuran derivatives : The tetrahydrofurfuryl group confers ether functionality and stereochemical complexity.

Structurally, it combines:

  • A primary amine at C1
  • A secondary amine at C2, substituted with a methyl group and tetrahydrofurfuryl moiety

This hybrid structure enables unique reactivity, bridging aliphatic amine chemistry and cyclic ether interactions. Comparative analysis with simpler diamines reveals enhanced steric hindrance and hydrogen-bonding capacity due to the tetrahydrofuran ring.

Historical Applications and Research Trajectory

Early research focused on its role as a crosslinking agent in polyurethanes and epoxy resins. The tetrahydrofurfuryl group improves solubility in hydrophobic matrices while the amines facilitate covalent network formation. For example:

  • In epoxy curing systems, it accelerates crosslinking at 60–150°C while maintaining low viscosity.
  • Patent literature highlights its use in elastomer synthesis, where it modifies polymerization kinetics.

Recent studies explore catalytic applications. The compound’s bifunctional amine sites show promise in asymmetric Mannich reactions , where intramolecular hydrogen bonding tunes enantioselectivity. Additionally, its derivatization into Schiff bases has been investigated for metal coordination chemistry.

Table 1: Key Research Milestones

Year Development Significance Source
2005 First database registration Established chemical identity
2012 Application in anionic polymerization Enabled high 3,4-polyisoprene synthesis
2023 Use in asymmetric catalysis Demonstrated 96:4 enantiomeric ratio

Properties

IUPAC Name

2-methyl-1-N-(oxolan-2-ylmethyl)propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,10)7-11-6-8-4-3-5-12-8/h8,11H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGXIKTUAIFBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1CCCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995196
Record name 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73972-41-5
Record name 1,2-Propanediamine, 2-methyl-N-(tetrahydrofurfuryl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- typically involves the reaction of 1,2-propanediamine with tetrahydrofurfuryl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Coordination Chemistry and Ligand Behavior

The compound’s amine groups enable it to act as a bidentate ligand in coordination complexes. Similar diamines (e.g., 1,2-diaminopropane) form stable complexes with transition metals like Co, Ni, and Cu .
Example Reaction: C9H20N2O+Mn+[M(C9H18N2O)]n++2H+\text{C}_9\text{H}_{20}\text{N}_2\text{O}+\text{M}^{n+}\rightarrow [\text{M}(\text{C}_9\text{H}_{18}\text{N}_2\text{O})]^{n+}+2\text{H}^+Key Factors:

  • The tetrahydrofurfuryl group may introduce steric hindrance, affecting ligand geometry.
  • Potential applications in catalysis or material science .

Condensation and Schiff Base Formation

Primary amines react with carbonyl compounds (aldehydes/ketones) to form Schiff bases . This reaction is critical in synthesizing imines for pharmaceutical intermediates.
Example Reaction: C9H20N2O+RCHOC9H18N2OCH=NR+H2O\text{C}_9\text{H}_{20}\text{N}_2\text{O}+\text{RCHO}\rightarrow \text{C}_9\text{H}_{18}\text{N}_2\text{O}-\text{CH}=\text{NR}+\text{H}_2\text{O}Conditions:

  • Catalyzed by acid or base.
  • Elevated temperatures (~60–100°C) .

Carbamate and Urea Formation with CO₂

Diamines react with CO₂ to form carbamates or ureas, relevant to carbon capture technologies. The tetrahydrofurfuryl group may enhance solubility in polar solvents.
Example Reaction: C9H20N2O+CO2C9H19N2OCOO+H+\text{C}_9\text{H}_{20}\text{N}_2\text{O}+\text{CO}_2\rightarrow \text{C}_9\text{H}_{19}\text{N}_2\text{O}-\text{COO}^-+\text{H}^+Notes:

  • Reaction efficiency depends on amine basicity and steric factors .

Alkylation and Acylation Reactions

The secondary amine group can undergo alkylation or acylation, modifying the compound’s properties.
Example Reactions:

  • Alkylation:

C9H20N2O+RXC9H19N2OR+HX\text{C}_9\text{H}_{20}\text{N}_2\text{O}+\text{RX}\rightarrow \text{C}_9\text{H}_{19}\text{N}_2\text{O}-\text{R}+\text{HX}

  • Acylation:

C9H20N2O+RCOClC9H19N2OCOR+HCl\text{C}_9\text{H}_{20}\text{N}_2\text{O}+\text{RCOCl}\rightarrow \text{C}_9\text{H}_{19}\text{N}_2\text{O}-\text{COR}+\text{HCl}Conditions:

  • Alkylation: Basic conditions (e.g., K₂CO₃).
  • Acylation: Anhydrous solvents (e.g., THF) .

Acid-Base Reactions

The compound forms ammonium salts with acids, useful in ionic liquid synthesis or drug formulation.
Example Reaction: C9H20N2O+HClC9H21N2O+Cl\text{C}_9\text{H}_{20}\text{N}_2\text{O}+\text{HCl}\rightarrow \text{C}_9\text{H}_{21}\text{N}_2\text{O}^+\cdot \text{Cl}^-Applications:

  • pH-responsive materials or solubility modifiers .

Scientific Research Applications

Medicinal Chemistry

1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- has been investigated for its potential therapeutic applications. Its structure allows it to act as a bidentate ligand in coordination chemistry, which can be crucial for drug design and development.

  • Case Study: Anticancer Activity
    A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to form complexes with metal ions enhances its potential as a therapeutic agent against various cancers.

Polymer Science

The compound is utilized in the synthesis of polyurethanes and other polymeric materials due to its amine functionality, which can react with isocyanates to form urethane linkages.

  • Case Study: Synthesis of Biodegradable Polymers
    Research has shown that incorporating 1,2-propanediamine, N-tetrahydrofurfuryl-2-methyl- into polymer formulations can improve mechanical properties and biodegradability. This application is particularly relevant for developing sustainable materials for packaging and other uses.

Chemical Intermediates

This compound serves as a versatile intermediate in organic synthesis. It can be used to produce various derivatives that find applications in agrochemicals and pharmaceuticals.

  • Case Study: Synthesis of Agrochemicals
    Investigations into the use of this diamine as a precursor for synthesizing novel agrochemicals have shown promising results in enhancing crop protection efficacy while reducing environmental impact.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Simple Diamines

1,2-Propanediamine (C₃H₁₀N₂)
  • Molecular Weight : 74.12 g/mol (simpler structure without substituents) .
  • Solubility : Highly soluble in water and alcohols due to unhindered amine groups.
  • Applications : Used as a chelating agent and crosslinker in epoxy resins.
  • Reactivity : More reactive in nucleophilic substitutions compared to substituted derivatives due to lower steric hindrance.
1,3-Propanediamine (C₃H₁₀N₂)
  • Molecular Weight : 74.12 g/mol (isomeric difference in amine positioning).
  • Solubility : Similar to 1,2-propanediamine but exhibits different coordination chemistry in metal complexes .
  • Key Difference : The THF-substituted derivative has reduced water solubility but improved stability in organic matrices due to the hydrophobic THF group.

Table 1: Physical Properties of Simple Diamines vs. THF-Substituted Derivative

Compound Molecular Weight (g/mol) Water Solubility Key Functional Groups
1,2-Propanediamine 74.12 High Two primary amines
N-Tetrahydrofurfuryl-2-Methyl-1,2-Propanediamine ~180–200 (estimated) Moderate THF ring, secondary amine

Comparison with Tetrahydrofurfuryl Derivatives

Tetrahydrofurfuryl Acrylate (C₈H₁₂O₃)
  • Molecular Weight : 156.18 g/mol .
  • Structure : Contains an acrylate ester linked to a THF group.
  • Applications : Used in UV-curable coatings and adhesives.
  • Contrast : Unlike the diamine, this compound lacks amine functionality, limiting its utility in coordination chemistry but enhancing polymerization reactivity .
Tetrahydrofurfuryl Methacrylate
  • Key Difference : The methacrylate group increases steric hindrance and thermal stability compared to acrylates.

Comparison with Aromatic Substituted Diamines

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure: Combines a thiophene ring with a methylamino-propanol backbone .
  • Reactivity: Aromatic rings enable π-π interactions in drug molecules but reduce solubility in nonpolar solvents.
  • Contrast : The THF group in the target compound provides oxygen-mediated hydrogen bonding, enhancing solubility in alcohols compared to thiophene derivatives .

Biological Activity

1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- (CAS No. 73972-41-5) is a chemical compound characterized by a propanediamine backbone with tetrahydrofurfuryl and methyl groups. Its unique structure makes it a subject of interest in various scientific fields, particularly in biological and medicinal research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula : C9H20N2O
  • Molecular Weight : 172.27 g/mol
  • Structure : The compound features a propanediamine core with functional groups that enhance its reactivity and biological interactions.

1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- exhibits several biological activities through various mechanisms:

  • Enzyme Interaction : The compound acts as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, potentially useful in combating infections.
  • Cell Signaling Modulation : It can influence cellular signaling pathways by interacting with receptors and altering gene expression.

Biological Activity Overview

The biological activity of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- can be summarized as follows:

Activity Type Description
AntimicrobialExhibits potential against various pathogens; further studies needed.
Enzyme ModulationInfluences enzyme activity linked to metabolic processes.
Cell Growth RegulationMay impact cell proliferation and differentiation through signaling pathways.

Case Studies

Several studies have explored the biological implications of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-. Below are notable findings:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of the compound against common bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
  • Enzyme Interaction Analysis :
    • Research focused on the interaction between 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- and specific enzymes involved in metabolic pathways. The compound was found to enhance the activity of certain enzymes while inhibiting others, indicating its role as a modulator in biochemical reactions .
  • Cell Proliferation Study :
    • In vitro experiments demonstrated that treatment with this compound influenced the proliferation rates of cultured human cells. The findings suggested that it may promote cell growth under certain conditions while exerting cytotoxic effects at higher concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-, it is essential to compare it with similar compounds:

Compound Name Key Features Biological Activity
1,2-DiaminopropaneLacks tetrahydrofurfuryl group; simpler structureLimited biological activity compared to target compound
TetrahydrofurfurylamineContains tetrahydrofurfuryl group; lacks propanediamine coreModerate enzyme modulation capabilities
2-Methyl-1,2-propanediamineSimilar backbone but lacks tetrahydrofurfuryl groupLimited applications in enzyme interactions

Q & A

Q. Table 1: NIST Retention Indices for 1,2-Propanediamine

Column TypeTemperature (°C)Retention Index
PEG-2000 (polar)150890–910
Non-polar200750–770

Basic: What safety protocols are critical for handling 1,2-propanediamine?

Answer:

  • Storage: Keep at 0–6°C in airtight containers, labeled with hazard codes (e.g., UN 2258) .
  • PPE: Use nitrile gloves, goggles, and fume hoods due to corrosive and respiratory hazards.
  • Spill Management: Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite).

Advanced: How do computational methods resolve conformational dynamics of 1,2-propanediamine?

Answer:

  • Force Field Simulations (CFF/PCILO): Model rotational barriers around C-N bonds to predict stable conformers (e.g., gauche vs. anti configurations).
  • ab initio Methods: Calculate energy minima at the HF/6-31G* level, validating with experimental IR/Raman spectra. For derivatives, include solvent effects via COSMO models .

Advanced: What challenges arise in interpreting conflicting thermodynamic data for 1,2-propanediamine?

Answer:
Discrepancies in reported ΔfH° values (e.g., −53.60 ± 0.46 kJ/mol vs. older studies) often stem from:

  • Measurement Techniques: Bomb calorimetry (solid/liquid) vs. gas-phase spectroscopy.
  • Sample Purity: Trace moisture or side products skew results. Validate via Karl Fischer titration and GC-MS.
  • Reference Standards: Cross-check against NIST’s Certified Reference Materials.

Advanced: How does ionic strength influence acid-base speciation of 1,2-propanediamine?

Answer:

  • Methodology: Perform potentiometric titrations at varying ionic strengths (adjusted with KCl). Use the Davies equation to calculate activity coefficients.
  • Key Finding: At high ionic strength (I > 0.5 M), the monoprotonated form dominates due to charge shielding, shifting pKa values by up to 0.3 units .

Q. Table 2: Speciation of 1,2-Propanediamine at pH 9.0

Ionic Strength (M)% Unprotonated% Monoprotonated% Diprotonated
0.145505
0.530655

Advanced: What catalytic applications exist for 1,2-propanediamine in polymer synthesis?

Answer:
1,2-PDA serves as a precursor for polyalkylene-polyamines via condensation with ethylene dichloride:

  • Step 1: React 1,2-PDA with Cl-CH2-CH2-Cl in aqueous NaOH.
  • Step 2: Use Cu-Ni catalysts to enhance crosslinking efficiency (yield >85%) .
    Characterize polymers via GPC and FTIR, noting amine-terminal branching.

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